ethyl2-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]acetatehydrochloride
Description
Ethyl 2-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]acetate hydrochloride is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with an aminomethyl group at the 3-position and an ethyl acetate moiety at the 5-position. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. The ester group (ethyl acetate) may influence lipophilicity and bioavailability, while the aminomethyl side chain provides a site for further chemical modifications or biological interactions .
Properties
IUPAC Name |
ethyl 2-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]acetate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3.ClH/c1-2-12-7(11)3-6-9-5(4-8)10-13-6;/h2-4,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNBUSFOWRMKBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC(=NO1)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl2-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]acetatehydrochloride typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method is the reaction of amidoximes with carboxylic acids in the presence of a base such as sodium hydroxide (NaOH) in a solvent like dimethyl sulfoxide (DMSO) at room temperature . This method is efficient and provides moderate to excellent yields of the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Ethyl2-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]acetatehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxadiazole derivatives, while substitution reactions can produce a variety of substituted oxadiazoles.
Scientific Research Applications
Ethyl2-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]acetatehydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl2-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]acetatehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Parameters
Key Observations
Substituent Effects: The acetoxyethyl group in the target compound increases molecular weight and lipophilicity compared to simpler alkyl chains (e.g., ethyl in ). This may enhance membrane permeability but reduce aqueous solubility unless counterbalanced by the hydrochloride salt . Aminomethyl groups are common in all compared compounds, suggesting their role in hydrogen bonding or targeting biological receptors.
Salt Form and Solubility :
- Hydrochloride salts (target and ) improve water solubility, whereas trifluoroacetate (TFA) salts (e.g., ) favor solubility in organic media. This distinction is critical for formulation strategies.
Supplier and Commercial Availability
- However, analogs like [2-(3-ethyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride are supplied by multiple vendors, suggesting a robust market for oxadiazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
